molecular formula C14H10ClN B8608605 4-(2-chlorophenyl)-1H-indole

4-(2-chlorophenyl)-1H-indole

Cat. No.: B8608605
M. Wt: 227.69 g/mol
InChI Key: HOKGZRTWXXGVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-1H-indole is a useful research compound. Its molecular formula is C14H10ClN and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

4-(2-chlorophenyl)-1H-indole

InChI

InChI=1S/C14H10ClN/c15-13-6-2-1-4-11(13)10-5-3-7-14-12(10)8-9-16-14/h1-9,16H

InChI Key

HOKGZRTWXXGVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CNC3=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 4-bromoindole (5.5 g, 28 mmol), and 2-chlorophenylboronic acid (4.4 g, 28 mmol) in THF (96 mL) were added Palladium catalyst Pd(PPh3)4 (0.975 g, 0.8 mmol) and the freshly prepared sodium hydroxide solution (3.4 g, 84 mmol in 40 mL of water). The system was degassed and then charged with nitrogen. The degas procedure was repeated for three times. The mixture was stirred under nitrogen at 75° C. oil bath for overnight. TLC showed the completion of the coupling reaction. The mixture was cooled to room temperature, diluted with ethyl acetate, and separated from water layer. The ethyl acetate solution was washed with brine, and dried over Na2SO4. After filtration, the solvents were evaporated, and the crude product was purified by a silica gel column to give 2.41 g (38%) of 4-(2-chloro-phenyl)-1H-indole.
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